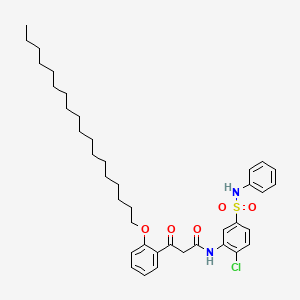

Benzenepropanamide, N-(2-chloro-5-((phenylamino)sulfonyl)phenyl)-2-(octadecyloxy)-beta-oxo-

Description

This compound is a highly substituted benzenepropanamide featuring:

- A 2-chloro-5-((phenylamino)sulfonyl)phenyl group at the amide nitrogen, introducing sulfonamide functionality and halogenated aromaticity.

- A beta-oxo group, which may enhance reactivity or participate in hydrogen bonding.

For instance, sulfonamide derivatives are widely recognized for antimicrobial activity (e.g., ), while long alkyl chains like octadecyloxy are associated with improved bioavailability and tissue penetration .

Properties

CAS No. |

68516-70-1 |

|---|---|

Molecular Formula |

C39H53ClN2O5S |

Molecular Weight |

697.4 g/mol |

IUPAC Name |

N-[2-chloro-5-(phenylsulfamoyl)phenyl]-3-(2-octadecoxyphenyl)-3-oxopropanamide |

InChI |

InChI=1S/C39H53ClN2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-47-38-26-21-20-25-34(38)37(43)31-39(44)41-36-30-33(27-28-35(36)40)48(45,46)42-32-23-18-17-19-24-32/h17-21,23-28,30,42H,2-16,22,29,31H2,1H3,(H,41,44) |

InChI Key |

DFKPOYWYIKFZJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of the 5-chloro-2-aminobenzene sulfonamide intermediate is a critical step. This intermediate is obtained through a two-step process involving:

- Step 1: Ammonolysis of 5-chloro-2-nitrobenzene sulfonyl chloride to form 5-chloro-2-nitrobenzene sulfonamide.

- Step 2: Reduction of 5-chloro-2-nitrobenzene sulfonamide to 5-chloro-2-aminobenzene sulfonamide.

This method is advantageous due to its high yield, mild reaction conditions, environmental friendliness, and cost-effectiveness.

Step 1: Ammonolysis Reaction

- Reactants: 5-chloro-2-nitrobenzene sulfonyl chloride, ammonia solution (ammoniacal liquor), and polar solvents such as water or dichloromethane.

- Conditions: The reaction is conducted at a temperature range of 30 °C to 70 °C, preferably around 50 °C.

- Process: The 5-chloro-2-nitrobenzene sulfonyl chloride is added slowly to a mixture of water and ammoniacal liquor under heating. The molar ratio of reactants is optimized for maximum yield.

- Outcome: Formation of 5-chloro-2-nitrobenzene sulfonamide as a white crystalline product.

Step 2: Reduction Reaction

- Reactants: 5-chloro-2-nitrobenzene sulfonamide, iron powder as the reducing agent, ammonium chloride, and a polar solvent mixture of methanol and water.

- Conditions: The reduction is carried out at 40 °C to 80 °C, preferably around 60 °C.

- Process: The nitro sulfonamide is mixed with ethanol (or methanol), water, iron powder, and ammonium chloride, heated to the desired temperature, and stirred until the reaction completes. The excess iron is filtered off, and the product is isolated by concentration and filtration.

- Outcome: 5-chloro-2-aminobenzene sulfonamide obtained as an off-white powder with high purity.

Experimental Data and Yields

The following table summarizes key experimental embodiments from the patent literature, highlighting reactant ratios, reaction conditions, and yields for both steps:

| Embodiment | Step | Reactants & Ratios (mol) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|---|---|

| 1 | Ammonolysis | 1 (5-chloro-2-nitrobenzene sulfonyl chloride): 24 (water): 4 (22% ammoniacal liquor) | Water + ammoniacal liquor | 50 | 1 hour | 86.5 | White crystals of 5-chloro-2-nitrobenzene sulfonamide |

| 2 | Ammonolysis | 1:20:3 | Water + ammoniacal liquor | 30 | 40 min | 72.6 | White crystals |

| 5 | Ammonolysis | 1:18:2 | Water + ammoniacal liquor | 50 | 1.5 hours | 35.2 | White crystals |

| 6 | Ammonolysis | 1:30:6 | Water + ammoniacal liquor | 50 | 1.5 hours | 87.5 | White crystals |

| 7 | Reduction | 1 (5-chloro-2-nitrobenzene sulfonamide): 14 (ethanol): 26 (water): 4.4 (iron powder): 0.18 (ammonium chloride) | Ethanol + water | 60 | 30 min | 73.9 | Off-white powder of 5-chloro-2-aminobenzene sulfonamide |

| 8 | Reduction | 1:16:26:4:0.16 | Ethanol + water | 40 | 50 min | 69.1 | Off-white powder |

| 9 | Reduction | 1:14:26:5.4:0.18 | Methanol + water | 80 | 30 min | 70.3 | Off-white powder |

| 10 | Reduction | 1:14:30:4.4:0.2 | Methanol + water | 70 | 50 min | 65.6 | Off-white powder |

| 11 | Reduction | 1:8:20:2.4:0.1 | Ethanol + water | 60 | 30 min | 37.5 | Off-white powder |

Note: The molar ratios correspond to the key reactants in each step. The yields are calculated based on the molecular fraction of the product relative to the starting material.

Subsequent Functionalization to Benzenepropanamide, N-(2-chloro-5-((phenylamino)sulfonyl)phenyl)-2-(octadecyloxy)-beta-oxo-

Following the preparation of the 5-chloro-2-aminobenzene sulfonamide intermediate, the compound is further elaborated to introduce the octadecyloxy substituent and the beta-oxo amide moiety. Although detailed synthetic routes for this specific final compound are less commonly disclosed, general strategies involve:

- Sulfonamide coupling: The amino group on the 5-chloro-2-aminobenzene sulfonamide is reacted with phenyl isocyanates or related electrophiles to form the phenylamino sulfonyl linkage.

- Alkylation: The octadecyloxy group is introduced via alkylation of a suitable hydroxyl precursor, often using octadecyl bromide or chloride under basic conditions.

- Amide formation: The beta-oxo amide functionality is typically constructed by coupling the amine or sulfonamide intermediate with beta-keto acid derivatives or activated esters.

These steps require careful control of reaction conditions to preserve the sensitive sulfonamide and chloro substituents.

Advantages and Process Optimization

The described preparation method for the 5-chloro-2-aminobenzene sulfonamide intermediate offers several advantages:

- High yield and purity: Optimized molar ratios and reaction temperatures lead to yields up to 87.5% for ammonolysis and over 70% for reduction.

- Mild reaction conditions: Moderate temperatures (30–70 °C) reduce energy consumption and equipment corrosion.

- Environmental benefits: Use of recyclable solvents (water, ethanol, methanol) and iron powder as a reducing agent minimizes hazardous waste.

- Cost-effectiveness: Simple operation and stable production processes reduce overall manufacturing costs.

- Product quality: The product exhibits good crystallinity, light color, and high content, facilitating downstream processing.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reactants & Conditions | Product | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ammonolysis | 5-chloro-2-nitrobenzene sulfonyl chloride, NH3, H2O, 30–70 °C | 5-chloro-2-nitrobenzene sulfonamide | 35.2–87.5 | Optimized molar ratios crucial |

| 2 | Reduction | 5-chloro-2-nitrobenzene sulfonamide, Fe powder, NH4Cl, MeOH/H2O or EtOH/H2O, 40–80 °C | 5-chloro-2-aminobenzene sulfonamide | 37.5–73.9 | Iron powder is cost-effective reducing agent |

| 3 | Sulfonamide coupling | Amino intermediate with phenyl isocyanate derivatives | Phenylamino sulfonyl derivative | Variable | Requires protection of functional groups |

| 4 | Alkylation | Hydroxyl precursor with octadecyl halide | Octadecyloxy substituted compound | Variable | Base-catalyzed alkylation |

| 5 | Amide formation | Amine or sulfonamide with beta-keto acid derivatives | Beta-oxo amide final compound | Variable | Controlled conditions to avoid side reactions |

Chemical Reactions Analysis

Types of Reactions

N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary analytical applications of this compound is its separation and analysis using High-Performance Liquid Chromatography (HPLC). The Newcrom R1 HPLC column has been employed for the effective separation of Benzenepropanamide under optimized conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for Mass-Spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation processes. It is particularly useful in pharmacokinetic studies where accurate quantification of the compound is essential .

Case Studies

Case Study 1: HPLC Method Development

In a study aimed at developing an HPLC method for analyzing Benzenepropanamide, researchers successfully optimized the separation conditions on a Newcrom R1 column. The method demonstrated high resolution and reproducibility, making it suitable for both qualitative and quantitative analysis in pharmaceutical formulations. The study highlighted the importance of adjusting mobile phase components to enhance peak shapes and retention times, which are critical for accurate pharmacokinetic assessments .

Case Study 2: In vitro Antitumor Activity

A related study explored the anticancer effects of a structurally similar compound that shares key features with Benzenepropanamide. The compound was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways, suggesting that Benzenepropanamide could have similar therapeutic potential .

Mechanism of Action

The mechanism of action of N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Sulfonamide Derivatives (): The target compound shares the sulfonamide group, which is critical for antimicrobial activity in analogs like 4a–4m. However, the target’s octadecyloxy chain may enhance lipid solubility compared to shorter chains in these derivatives .

- Hydroxamic Acids (): Compounds like 6–10 lack the sulfonamide group but feature chlorophenyl and hydroxamic acid moieties. These are associated with antioxidant activity, suggesting divergent biological targets compared to the target compound .

- Phenoxyacetamides (): Compound 34o includes a dichlorophenoxy group and benzothiophene core, differing from the target’s sulfonamide but sharing halogenated aromaticity. Its Pseudomonas inhibitory activity highlights the role of halogen substitution in microbial targeting .

Key Observations:

- The target compound’s synthesis likely involves sulfonation (similar to ) and alkylation (octadecyloxy chain). However, its long alkyl chain may require optimized conditions (e.g., acetone/K₂CO₃ as in ) to ensure solubility .

- Unlike hydroxamic acids in , which use hydroxylamine intermediates, the target’s beta-oxo group may derive from ketone or ester precursors .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison

Key Observations:

- Sulfonamide vs. Hydroxamic Acid : While sulfonamides (target, ) target microbial enzymes, hydroxamic acids () often act as metal chelators or radical scavengers .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation, amidation, and etherification. Key parameters include:

- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .

- Solvent selection : Use anhydrous dimethylformamide (DMF) for amidation to enhance nucleophilic reactivity of the amine group .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates, with final recrystallization in ethanol/water for high purity (>98%) .

Q. How can structural characterization be validated for this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Use - and -NMR to confirm the sulfonamide (-SONH-) linkage (δ ~10–12 ppm) and beta-oxo group (δ ~200–210 ppm in ) .

- Mass spectrometry : High-resolution LC-MS (ESI+) should match the molecular ion [M+H] with a deviation <2 ppm .

- FT-IR : Verify the carbonyl stretch (C=O) at ~1680 cm and sulfonyl group (SO) at ~1350–1150 cm .

Q. What strategies mitigate low solubility in aqueous assays?

Methodological Answer: The octadecyloxy chain imparts hydrophobicity. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Surfactants : Incorporate polysorbate 80 (0.01% w/v) in buffer systems for in vitro assays .

- Pro-drug derivatization : Introduce polar groups (e.g., phosphate esters) temporarily, cleaved under physiological conditions .

Advanced Research Questions

Q. How can contradictory spectral data between computational predictions and experimental results be resolved?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Approaches include:

- DFT calculations : Compare experimental -NMR shifts with B3LYP/6-31G(d) optimized structures in implicit solvent models (e.g., IEFPCM) .

- 2D NMR : Use NOESY or ROESY to detect through-space interactions, validating stereochemistry and intramolecular H-bonding .

- Dynamic light scattering (DLS) : Check for aggregation in solution, which may distort spectral readings .

Q. What experimental designs are optimal for studying membrane permeability influenced by the octadecyloxy chain?

Methodological Answer: The C18 chain enhances lipophilicity but may hinder passive diffusion. Design experiments with:

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare permeability across lipid bilayers with varying cholesterol content to model membrane fluidity .

- Caco-2 cell monolayers : Measure apical-to-basolateral transport, using inhibitors (e.g., cyclosporine A) to assess P-glycoprotein efflux .

- Molecular dynamics simulations : Model interactions with lipid bilayers (e.g., CHARMM36 force field) to predict partitioning behavior .

Q. How can stability under physiological conditions be systematically evaluated?

Methodological Answer: Assess degradation pathways via:

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light (254 nm), and pH extremes (1–13) for 24–72 hours. Monitor degradation products via UPLC-MS/MS .

- Enzymatic stability : Incubate with liver microsomes (human/rat) and NADPH to identify cytochrome P450-mediated oxidation .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .

Q. What analytical methods resolve batch-to-batch variability in biological activity?

Methodological Answer: Variability often stems from residual solvents or isomerization. Mitigate via:

- HPLC purity profiling : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm. Set acceptance criteria for impurities (<0.5% area) .

- Chiral chromatography : Confirm enantiomeric purity (e.g., Chiralpak AD-H column) if stereocenters are present .

- Bioactivity normalization : Express dose-response curves (IC) relative to a reference batch in standardized assays (e.g., enzyme inhibition) .

Data Contradiction Analysis

Q. How to address conflicting reports on sulfonamide group reactivity?

Methodological Answer: Contradictions may arise from pH-dependent ionization (pKa ~6–8). Resolve via:

- Potentiometric titration : Determine exact pKa values using a GLpKa instrument to correlate reactivity with protonation states .

- Kinetic studies : Compare nucleophilic substitution rates under buffered conditions (pH 5–9) to identify optimal reaction windows .

- X-ray crystallography : Resolve 3D structures to confirm steric hindrance or hydrogen-bonding networks affecting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.